molecular formula C27H26N6O2S2 B15087400 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15087400
M. Wt: 530.7 g/mol
InChI Key: LNDNJQGFKLZTHE-JCMHNJIXSA-N
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Description

2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes an imidazole ring, a thiazolidinone ring, and a pyrido[1,2-a]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. The process typically starts with the preparation of the imidazole and thiazolidinone intermediates, followed by their coupling with the pyrido[1,2-a]pyrimidinone core under specific reaction conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (H₂O₂, KMnO₄), reducing agents (NaBH₄, LiAlH₄), and nucleophiles (alkyl halides, acyl chlorides). Reaction conditions typically involve controlled temperatures, specific solvents (e.g., DMF, dichloromethane), and catalysts (e.g., Pd/C) to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thiazolidinone ring may contribute to the compound’s binding affinity and specificity. Overall, the compound can affect various cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in other similar compounds .

Properties

Molecular Formula

C27H26N6O2S2

Molecular Weight

530.7 g/mol

IUPAC Name

(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H26N6O2S2/c1-18-6-8-20(9-7-18)16-33-26(35)22(37-27(33)36)15-21-23(29-10-4-12-31-14-11-28-17-31)30-24-19(2)5-3-13-32(24)25(21)34/h3,5-9,11,13-15,17,29H,4,10,12,16H2,1-2H3/b22-15-

InChI Key

LNDNJQGFKLZTHE-JCMHNJIXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C(=CC=CN4C3=O)C)NCCCN5C=CN=C5)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C(=CC=CN4C3=O)C)NCCCN5C=CN=C5)SC2=S

Origin of Product

United States

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